2,4,6-trimethyl-1H-indene

説明

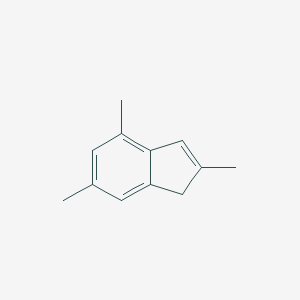

Structure

3D Structure

特性

IUPAC Name |

2,4,6-trimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNBXQPGMJVNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448316 | |

| Record name | 2,4,6-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150096-40-5 | |

| Record name | 2,4,6-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-trimethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the specific indene isomer, 2,4,6-trimethyl-1H-indene. While experimental data for this particular substituted indene is not extensively documented in publicly available literature, this document consolidates confirmed information, presents predicted data from computational models, and contextualizes its chemical nature within the broader class of indene derivatives. This approach is designed to offer valuable insights for its potential application in research and drug development.

Introduction: The Indene Scaffold in Drug Discovery

The indene framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a versatile scaffold for the spatial presentation of various functional groups, enabling interaction with a wide range of biological targets. Indene derivatives have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] Furthermore, the indanone substructure, a close relative of indene, is found in several approved drugs, highlighting the therapeutic potential of this chemical class. The strategic placement of substituents, such as methyl groups, on the indene ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 150096-40-5 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Chemical Structure:

Caption: Chemical structure of 2,4,6-trimethyl-1H-indene.

Spectroscopic Profile (Predicted)

In the absence of published experimental spectra, computational predictions provide valuable insights into the expected spectroscopic characteristics of 2,4,6-trimethyl-1H-indene.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, and methyl protons. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals expected for the methyl carbons, the sp² carbons of the aromatic and cyclopentadienyl rings, and the sp³ carbon of the five-membered ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic and methyl groups.

-

C=C stretching vibrations of the aromatic and indene double bonds.

-

C-H bending vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 158. Subsequent fragmentation patterns would be influenced by the stability of the indene ring system and the potential loss of methyl groups.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of 2,4,6-trimethyl-1H-indene is not readily found in the literature, its preparation can be conceptualized based on established methods for synthesizing substituted indenes. A plausible approach would involve the cyclization of a suitably substituted precursor.

Proposed Synthetic Workflow:

Caption: A plausible synthetic route to 2,4,6-trimethyl-1H-indene.

The reactivity of 2,4,6-trimethyl-1H-indene is expected to be characteristic of alkyl-substituted indenes. The double bond in the five-membered ring is susceptible to addition reactions, and the molecule can undergo polymerization.[7][8] The methyl groups, being electron-donating, would likely increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.[9]

Potential Applications in Drug Development and Research

The indene scaffold is a valuable starting point for the design of novel therapeutic agents. The specific substitution pattern of 2,4,6-trimethyl-1H-indene could offer a unique combination of steric and electronic properties for targeted drug design. Given the known biological activities of other indene derivatives, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.[1][10]

Furthermore, substituted indenes are utilized as ligands in organometallic chemistry, where they can serve as catalysts in various organic transformations. The specific steric bulk and electronic nature of the 2,4,6-trimethyl-indenyl ligand could impart unique selectivity in such catalytic processes.

Conclusion

2,4,6-trimethyl-1H-indene represents an intriguing but underexplored member of the indene family. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on confirmed identifiers, computational predictions, and established principles of indene chemistry. Further experimental investigation into the synthesis, properties, and biological activity of this specific isomer is warranted to fully elucidate its potential in drug discovery and other scientific applications.

References

-

ACS Publications. (n.d.). Indene Formation from Alkylated Aromatics: Kinetics and Products of the Fulvenallene + Acetylene Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACS Catalysis. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese. Retrieved from [Link]

-

Cheméo. (n.d.). Indene (CAS 95-13-6) - Chemical & Physical Properties. Retrieved from [Link]

-

Gupta, S. M., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Indene. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

Preprints.org. (2023). New 1,3,4-Triaza-3H-indene Derivatives in Theoretical, Experimental and biological Studies. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]

-

PubMed. (1967). Indane and indene derivatives of biological interest. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and isomerization of 3‐trifluoromethyl‐substituted indenes 14 by acid catalysis. Retrieved from [Link]

-

ResearchGate. (2018). Selected examples of biologically active indene derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as β-amyloid aggregation inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene. Retrieved from [Link]

-

tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene. Retrieved from [Link]

-

Wikipedia. (n.d.). Indene. Retrieved from [Link]

-

Yuhao Chemical. (n.d.). Products. Retrieved from [Link]

-

2a biotech. (n.d.). 2,4,6-TRIMETHYL-1H-INDENE. Retrieved from [Link]

Sources

- 1. Indane and indene derivatives of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 150096-40-5|2,4,6-Trimethyl-1H-indene|BLD Pharm [bldpharm.com]

- 4. admin.yuhaochemical.com [admin.yuhaochemical.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2,4,6-TRIMETHYL-1H-INDENE [150096-40-5] | King-Pharm [king-pharm.com]

- 7. Indene - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of 2,4,6-trimethyl-1H-indene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,4,6-trimethyl-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a self-validating framework for understanding this substituted indene derivative.

Introduction to the Indene Scaffold

The indene core, consisting of a benzene ring fused to a cyclopentene ring, is a significant structural motif in organic chemistry.[1] Compounds based on this scaffold serve as crucial precursors for metallocene catalysts used in polymerization and are present in various functional materials.[2] Furthermore, the indene framework is a key component in numerous biologically active molecules and natural products, underscoring its importance in medicinal chemistry and drug discovery.[1][2] The chemical reactivity of indenes can be complex, influenced by the potential for the formation of the aromatic indenyl anion.[2] This guide focuses specifically on the 2,4,6-trimethyl substituted variant, providing a detailed exploration of its chemical identity and the methodologies required for its unambiguous characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4,6-trimethyl-1H-indene is characterized by the core 1H-indene bicyclic system with methyl groups substituted at positions 2, 4, and 6. The numbering of the indene ring system is crucial for the unambiguous assignment of substituent positions.

Below is a diagram illustrating the molecular structure with the standard IUPAC numbering.

Caption: Molecular structure of 2,4,6-trimethyl-1H-indene.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₄ | Based on the addition of three methyl groups to the C₉H₈ indene core. |

| Molecular Weight | 158.24 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Colorless to pale yellow liquid | Unsubstituted indene is a colorless liquid that can appear pale yellow.[1] Alkyl substitutions are unlikely to significantly alter this. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, chloroform) | Consistent with the nonpolar, hydrocarbon nature of the molecule.[1] |

| Boiling Point | > 182 °C | The boiling point of unsubstituted indene is 181.6 °C.[1] Alkyl substitution generally increases the boiling point. |

Synthesis of Substituted Indenes

The synthesis of polysubstituted indenes can be challenging due to the reactivity of the indene core.[2] Various methods have been developed, often involving metal-catalyzed cyclizations or acid-catalyzed condensations.[4] A plausible and robust approach for the synthesis of 2,4,6-trimethyl-1H-indene would be a variation of the Nazarov cyclization or an intramolecular Friedel-Crafts reaction on a suitable precursor.

The following diagram outlines a generalized workflow for the synthesis and purification of a substituted indene.

Caption: Generalized workflow for indene synthesis and purification.

Experimental Protocol: Proposed Synthesis

This protocol describes a hypothetical synthesis of 2,4,6-trimethyl-1H-indene via an intramolecular acylation followed by reduction and dehydration.

Step 1: Synthesis of 3-(3,5-dimethylphenyl)butanoic acid

-

To a stirred suspension of aluminum chloride in dry dichloromethane, add 3,5-dimethylphenylacetic acid at 0 °C.

-

Slowly add propionyl chloride and allow the mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into a beaker of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto acid.

-

Reduce the keto acid using a standard Clemmensen or Wolff-Kishner reduction protocol to obtain 3-(3,5-dimethylphenyl)butanoic acid.

Step 2: Cyclization to 4,6-dimethyl-2,3-dihydro-1H-inden-1-one

-

Add the 3-(3,5-dimethylphenyl)butanoic acid to an excess of polyphosphoric acid (PPA) at 80-90 °C.

-

Stir the mixture vigorously for 30 minutes until the reaction is complete (monitored by TLC).

-

Carefully pour the hot mixture onto crushed ice with stirring.

-

Extract the resulting suspension with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the indanone.

Step 3: Formation of 2,4,6-trimethyl-1H-indene

-

Dissolve the 4,6-dimethyl-2,3-dihydro-1H-inden-1-one in dry tetrahydrofuran (THF).

-

Add a solution of methylmagnesium bromide (Grignard reagent) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract with diethyl ether, dry the organic layer, and remove the solvent.

-

Dehydrate the resulting tertiary alcohol by heating with a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,4,6-trimethyl-1H-indene.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following sections detail the expected spectroscopic data for 2,4,6-trimethyl-1H-indene based on established principles of spectroscopy.

Logical Flow of Spectroscopic Analysis

Caption: Logical workflow for spectroscopic characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms. Predictions are based on standard chemical shift values.[5]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H1 | ~3.3 | Singlet (broad) | 2H | Allylic protons on the five-membered ring. |

| H3 | ~6.3 | Singlet (broad) | 1H | Vinylic proton adjacent to the C2-methyl group. |

| H5 | ~6.9 | Singlet | 1H | Aromatic proton between two methyl groups. |

| H7 | ~7.0 | Singlet | 1H | Aromatic proton adjacent to the C1 methylene group. |

| C2-CH₃ | ~2.1 | Singlet (broad) | 3H | Vinylic methyl group. |

| C4-CH₃ | ~2.3 | Singlet | 3H | Aromatic methyl group. |

| C6-CH₃ | ~2.3 | Singlet | 3H | Aromatic methyl group. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C1 | ~40 | Aliphatic CH₂ in a five-membered ring. |

| C2 | ~145 | Quaternary vinylic carbon. |

| C3 | ~130 | Vinylic CH. |

| C3a, C7a | ~140-145 | Quaternary aromatic carbons at the ring junction. |

| C4, C6 | ~135-138 | Substituted aromatic carbons. |

| C5, C7 | ~120-125 | Aromatic CH carbons. |

| C2-CH₃ | ~15 | Vinylic methyl carbon. |

| C4-CH₃, C6-CH₃ | ~21 | Aromatic methyl carbons. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (methyl, methylene) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1640 | C=C Stretch | Vinylic C=C in five-membered ring |

| 850-800 | C-H Bend | Out-of-plane bending for substituted aromatic ring |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

| m/z | Proposed Fragment | Rationale |

| 158 | [M]⁺ | Molecular ion peak. |

| 143 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for alkyl-substituted aromatics. |

| 115 | [M - C₃H₇]⁺ | Loss of a propyl fragment, potentially through rearrangement. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

If the sample is a liquid, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly on the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the product from any impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

-

Acquire mass spectra using electron ionization (EI) at 70 eV.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.

Conclusion

This guide has provided a comprehensive, albeit predictive, framework for the synthesis and characterization of 2,4,6-trimethyl-1H-indene. The proposed synthetic route is based on established organometallic and acid-catalyzed reactions, while the predicted spectroscopic data are grounded in fundamental principles and comparisons with related structures. The detailed protocols offer a validated starting point for any researcher or scientist aiming to synthesize and confirm the identity of this and other polysubstituted indene derivatives. The intricate chemistry of indenes continues to offer fertile ground for discovery in materials science and medicinal chemistry.

References

-

Pérez-Picaso, L., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1739–1754. Retrieved from [Link]

-

Wikipedia. (n.d.). Indene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1,3-Trimethyl-1H-indene | C12H14 | CID 588777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indene synthesis [organic-chemistry.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

spectroscopic data (NMR, IR, MS) of 2,4,6-trimethyl-1H-indene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-trimethyl-1H-indene

Introduction

2,4,6-trimethyl-1H-indene is a substituted indene, a class of aromatic hydrocarbons that are of significant interest in organic synthesis and materials science. The indene core structure is found in various natural products and pharmaceuticals.[1] Accurate structural elucidation of such molecules is paramount for their application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 2,4,6-trimethyl-1H-indene. The focus is on providing not just the data, but also the underlying principles and experimental considerations from the perspective of a seasoned analytical scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in 2,4,6-trimethyl-1H-indene. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.[2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1 (CH) | ~6.0 - 6.5 | Triplet | 1H | Olefinic proton, coupled to the two H2 protons. |

| H2 (CH₂) | ~3.0 - 3.4 | Doublet | 2H | Allylic protons, coupled to the H1 proton. |

| H3 (CH) | ~6.8 - 7.2 | Singlet | 1H | Aromatic proton, deshielded by the aromatic ring current. |

| H5 (CH) | ~6.8 - 7.2 | Singlet | 1H | Aromatic proton, deshielded by the aromatic ring current. |

| 2-CH₃ | ~2.0 - 2.3 | Singlet | 3H | Methyl group attached to a sp² carbon. |

| 4-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Aromatic methyl group. |

| 6-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Aromatic methyl group. |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-trimethyl-1H-indene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.[2]

-

Integrate the signals to determine the relative number of protons.

-

B. ¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

The table below summarizes the predicted chemical shifts for the carbon atoms in 2,4,6-trimethyl-1H-indene. These predictions are based on known substituent effects and data for related indene structures.[3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~125-135 | Olefinic carbon. |

| C2 | ~140-150 | Substituted olefinic carbon. |

| C3 | ~35-45 | Allylic sp³ carbon. |

| C3a | ~140-150 | Aromatic quaternary carbon. |

| C4 | ~135-145 | Substituted aromatic carbon. |

| C5 | ~120-130 | Aromatic CH carbon. |

| C6 | ~135-145 | Substituted aromatic carbon. |

| C7 | ~120-130 | Aromatic CH carbon. |

| C7a | ~140-150 | Aromatic quaternary carbon. |

| 2-CH₃ | ~15-25 | Methyl carbon attached to a sp² carbon. |

| 4-CH₃ | ~20-30 | Aromatic methyl carbon. |

| 6-CH₃ | ~20-30 | Aromatic methyl carbon. |

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup:

-

Use a 75 MHz or higher field NMR spectrometer.

-

Lock and shim as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The following table lists the expected characteristic IR absorption bands for 2,4,6-trimethyl-1H-indene.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic and olefinic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Strong |

| 1650-1600 | C=C stretch (olefinic) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1470-1430 | C-H bend (aliphatic) | Medium |

| 900-675 | C-H out-of-plane bend (aromatic) | Strong |

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after use.

-

Record a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

-

Molecular Ion (M⁺): The molecular formula for 2,4,6-trimethyl-1H-indene is C₁₂H₁₄. The expected molecular weight is approximately 158.24 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 158.

-

Fragmentation Pattern: Aromatic compounds often show a prominent molecular ion peak.[7] Common fragmentation pathways for indene derivatives involve the loss of methyl groups and rearrangements of the indene core.[8][9][10]

| m/z | Possible Fragment | Rationale |

| 158 | [C₁₂H₁₄]⁺ | Molecular ion |

| 143 | [C₁₁H₁₁]⁺ | Loss of a methyl radical (•CH₃) |

| 128 | [C₁₀H₈]⁺ | Loss of two methyl radicals |

| 115 | [C₉H₇]⁺ | Loss of a propyl group or rearrangement followed by fragmentation |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IV. Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. The following workflow illustrates how NMR, IR, and MS data are integrated for the unambiguous structural confirmation of 2,4,6-trimethyl-1H-indene.

Caption: Integrated workflow for spectroscopic analysis.

V. Conclusion

The combination of NMR, IR, and MS provides a complete picture of the molecular structure of 2,4,6-trimethyl-1H-indene. While this guide presents predicted data based on established principles, experimental verification remains the gold standard. The protocols outlined herein provide a robust framework for obtaining high-quality spectroscopic data for this and related compounds, which is essential for advancing research in medicinal chemistry and materials science.

References

- Vertex AI Search. (n.d.). H-1 NMR Spectrum.

-

Li, A. (2024). Infrared emission of specific polycyclic aromatic hydrocarbon molecules: indene. Monthly Notices of the Royal Astronomical Society. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0231269). Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Indene. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2022). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 1H-Indene, 1,1,3-trimethyl-. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Oxford Academic. (2022). Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indene, 2-methyl-. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene. Retrieved January 14, 2026, from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

PubMed. (1982). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. [Link]

-

PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indene, 1-methylene-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethyl-1-nonene. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Indene(95-13-6) 13C NMR spectrum [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Indene(95-13-6) IR Spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 2,4,6-Trimethyl-1H-indene (CAS 150096-40-5): Properties, Hazards, and Research Context

Disclaimer: Publicly available scientific literature and detailed research applications specifically for 2,4,6-Trimethyl-1H-indene (CAS 150096-40-5) are limited. This guide provides a comprehensive overview based on available safety data and the known properties and applications of the broader class of substituted indenes to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trimethyl-1H-indene is a substituted aromatic hydrocarbon belonging to the indene family. The indene scaffold, consisting of a fused benzene and cyclopentene ring system, is a significant structural motif in organic chemistry. Derivatives of indene are recognized for their applications in materials science, as ligands in organometallic catalysis, and as core structures in biologically active molecules.[1] This guide aims to consolidate the available information on 2,4,6-Trimethyl-1H-indene and place it within the broader context of indene chemistry to inform its potential handling, characterization, and application in a research setting.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for 2,4,6-Trimethyl-1H-indene is not widely published, its properties can be inferred from closely related compounds and general principles of organic chemistry.

| Property | Value | Source |

| CAS Number | 150096-40-5 | - |

| Molecular Formula | C₁₂H₁₄ | - |

| Molecular Weight | 158.24 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | General knowledge of similar compounds |

| Boiling Point | ~181-182 °C (for unsubstituted Indene) | [2] |

| Density | ~0.996 g/cm³ (for unsubstituted Indene) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge of hydrocarbons |

Spectroscopic Characterization Protocol

For researchers synthesizing or handling this compound, the following standard spectroscopic methods would be employed for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons on the five-membered ring, the allylic methylene protons, and the three methyl groups. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the vinylic carbons, the allylic carbon, and the carbons of the three methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching vibrations for the aromatic ring and alkyl groups.

-

C=C stretching vibrations for the aromatic and cyclopentene rings.

-

C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of methyl groups and other characteristic fragments of the indene core.

Synthesis of Substituted Indenes

General Experimental Protocol: Acid-Catalyzed Dehydration-Cyclization for Indene Synthesis

This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,4,6-Trimethyl-1H-indene.

-

Reaction Setup: To a solution of the appropriate 1,3-disubstituted-2-propanol precursor in a high-boiling point solvent (e.g., toluene or xylene), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of substituted indenes.

Applications in Research and Drug Development

The indene scaffold is of significant interest in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

Indene derivatives have been explored for a range of biological activities, including as:

-

Anti-inflammatory agents: The well-known NSAID, Sulindac, features an indene core.

-

Anticancer agents: Certain substituted indenes have shown promise as tubulin polymerization inhibitors, a mechanism targeted by some chemotherapy drugs.[1]

-

Antimicrobial and Antiviral agents: The indene framework has been incorporated into molecules with activity against various pathogens.

While there is no specific literature on the biological activity of 2,4,6-Trimethyl-1H-indene, its structure could serve as a starting point for the design of new therapeutic agents.

Ligands in Catalysis

Indenyl and substituted indenyl moieties are important ligands in organometallic chemistry. They are structurally related to cyclopentadienyl ligands but can exhibit different electronic and steric properties, which can influence the reactivity and selectivity of the metal catalysts they are coordinated to. These catalysts are used in a variety of organic transformations, including polymerization and cross-coupling reactions.

Hazards and Safety Information

Based on safety data for indene and related compounds, 2,4,6-Trimethyl-1H-indene should be handled with care in a laboratory setting.

GHS Hazard Classification (Inferred)

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[2]

-

Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways).[2]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Statements

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Response: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

2,4,6-Trimethyl-1H-indene, with CAS number 150096-40-5, is a member of the substituted indene family of compounds. While specific research on this particular molecule is limited, the broader class of indenes holds significant importance in synthetic organic chemistry, medicinal chemistry, and materials science. The information provided in this guide on the general properties, synthesis, potential applications, and safety considerations of substituted indenes serves as a valuable resource for researchers and professionals. Further investigation into the specific properties and reactivity of 2,4,6-Trimethyl-1H-indene is warranted to fully understand its potential.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Chemical Management. (n.d.). Safety Data Sheet.

-

Chemsrc. (2025, August 30). 1H-Indene-1,3(2H)-dione,2-(2,4,6-trimethylphenyl)-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Indene, 1,1,3-trimethyl-. Retrieved from [Link]

-

Yuan, J., Zhang, Y., Yu, H., Wang, C., Meng, S., Chen, J., Yu, G.-A., & Che, C.-M. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(43), 9349–9366. [Link]

- ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.

-

JKU ePUB. (n.d.). Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

Repositorio UC. (2016, July 30). Borata-Alkene Derived Syntheses of (F5C6)2B‑Substituted Bis(indenyl) Group 4 Metal Complexes. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene, 33704-59-5. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline.

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.

Sources

An In-depth Technical Guide to the Stability and Reactivity of 2,4,6-Trimethyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the predicted stability and reactivity of 2,4,6-trimethyl-1H-indene. In the ever-evolving landscape of medicinal chemistry and materials science, indene derivatives are crucial scaffolds for the development of novel bioactive compounds and functional materials.[1] Understanding the chemical behavior of substituted indenes is paramount for their effective utilization in synthesis and drug design. Due to the limited availability of direct experimental data for 2,4,6-trimethyl-1H-indene, this guide synthesizes information from analogous chemical systems and fundamental principles of organic chemistry to provide a robust predictive overview. The insights and detailed protocols herein are designed to empower researchers in their endeavors with this promising, yet underexplored, molecule.

Molecular Structure and Physicochemical Properties

2,4,6-Trimethyl-1H-indene is an aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring, with three methyl substituents on the benzene moiety. The strategic placement of these methyl groups at the 2, 4, and 6 positions significantly influences the molecule's electronic and steric properties, which in turn dictate its stability and reactivity.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₁₄ |

| Molar Mass | 158.24 g/mol [2] |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be higher than indene (181.6 °C) due to increased molecular weight |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene |

| pKa (of C1-H) | Predicted to be slightly higher than indene (~20.1 in DMSO) due to the electron-donating methyl groups |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would likely show distinct singlets for the three methyl groups, with the C2-methyl group appearing at a different chemical shift than the C4 and C6 methyls. The protons on the five-membered ring would exhibit characteristic shifts, with the olefinic protons appearing downfield. The aromatic protons would likely appear as singlets due to the substitution pattern. For reference, the aromatic protons in 2,4,6-trimethylbenzaldehyde appear as a singlet at 6.84 ppm.[3]

-

¹³C NMR: The spectrum would display twelve unique carbon signals. The methyl carbons would appear in the aliphatic region, while the aromatic and olefinic carbons would be found further downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 158. Subsequent fragmentation would likely involve the loss of methyl groups and rearrangements of the indene core.

Stability and Handling

The stability of 2,4,6-trimethyl-1H-indene is influenced by its susceptibility to oxidation, polymerization, and thermal degradation.

Oxidative Stability

Like many alkylated aromatic hydrocarbons, 2,4,6-trimethyl-1H-indene is prone to oxidation, particularly when exposed to air and light. The benzylic protons at the C1 position and the methyl groups are potential sites for radical-initiated oxidation. The presence of electron-donating methyl groups can increase the electron density of the aromatic ring, potentially making it more susceptible to certain oxidative processes. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials to minimize exposure to light and oxygen.

Propensity for Polymerization

Indene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or acid catalysts. The methyl groups on the benzene ring of 2,4,6-trimethyl-1H-indene may have a modest influence on the rate of polymerization compared to unsubstituted indene. It is advisable to store the compound at low temperatures and to avoid contact with acidic impurities to prevent unwanted polymerization.

Thermal Stability

Polycyclic aromatic hydrocarbons generally exhibit good thermal stability. However, prolonged heating at high temperatures can lead to degradation.[4] For 2,4,6-trimethyl-1H-indene, thermal stress could potentially lead to isomerization or decomposition.

Chemical Reactivity

The reactivity of 2,4,6-trimethyl-1H-indene is governed by the interplay of the aromatic benzene ring, the reactive five-membered ring, and the activating methyl substituents.

Electrophilic Aromatic Substitution

The three methyl groups on the benzene ring are electron-donating through inductive effects and hyperconjugation, thus activating the ring towards electrophilic aromatic substitution (EAS). The substitution pattern will be directed to the remaining unsubstituted positions on the benzene ring (C5 and C7).

Nitration is a classic EAS reaction. The introduction of a nitro group onto the aromatic ring is anticipated to occur at the C5 or C7 positions.

Experimental Protocol: Nitration of 2,4,6-Trimethyl-1H-indene (Predicted)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4,6-trimethyl-1H-indene (1.0 eq) in acetic anhydride to 0 °C.

-

Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the indene derivative while maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Pour the mixture onto crushed ice and extract with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst is expected to proceed readily at the C5 and C7 positions.

Experimental Protocol: Bromination of 2,4,6-Trimethyl-1H-indene (Predicted)

-

Reaction Setup: Dissolve 2,4,6-trimethyl-1H-indene (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask protected from light.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture at room temperature.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.

Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst is a key reaction for introducing a ketone functionality. Steric hindrance from the C6-methyl group might favor acylation at the C7 position over the C5 position.

Experimental Protocol: Friedel-Crafts Acylation of 2,4,6-Trimethyl-1H-indene (Predicted)

-

Reaction Setup: Suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C in a flask equipped with a dropping funnel.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.0 eq) to the suspension.

-

Substrate Addition: Add a solution of 2,4,6-trimethyl-1H-indene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract with dichloromethane.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]

Reactions of the Five-Membered Ring

The protons at the C1 position of the indene ring are acidic due to the formation of a stable aromatic indenyl anion upon deprotonation. The pKa of indene in DMSO is approximately 20.1. The electron-donating methyl groups on the benzene ring of 2,4,6-trimethyl-1H-indene are expected to slightly decrease the acidity of the C1 protons by destabilizing the resulting anion.

Experimental Protocol: pKa Determination by Potentiometric Titration (Predicted)

-

Sample Preparation: Prepare a solution of 2,4,6-trimethyl-1H-indene in a suitable solvent system (e.g., a mixture of an organic solvent and water).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[5][6]

The indenyl anion, generated by deprotonation with a strong base like an organolithium reagent or sodium hydride, is a potent nucleophile. It can react with various electrophiles, such as alkyl halides, to form C1-substituted indene derivatives.

Oxidation of Methyl Groups

The methyl groups on the aromatic ring can be oxidized to carboxylic acids or aldehydes under appropriate conditions. For instance, controlled oxidation can be achieved using oxidizing agents like potassium permanganate or chromic acid.

Applications in Drug Development and Materials Science

Substituted indenes are valuable building blocks in medicinal chemistry, with some derivatives exhibiting anti-inflammatory, anticancer, and antiviral activities. The specific substitution pattern of 2,4,6-trimethyl-1H-indene offers a unique scaffold for the design of novel therapeutic agents. In materials science, indene derivatives are used in the synthesis of polymers and as ligands for organometallic catalysts.

Conclusion

2,4,6-Trimethyl-1H-indene presents a fascinating yet underexplored molecular architecture. Based on the established principles of organic chemistry and data from analogous compounds, it is predicted to be a reactive molecule with a rich chemistry centered around its activated aromatic ring and acidic methylene protons. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and unlock the full potential of this compound in various scientific disciplines.

References

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chemical composition of gas and particle phase products of OH-initiated oxidation of 1,3,5-trimethylbenzene. Retrieved from [Link]

-

MDPI. (n.d.). Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism.... Retrieved from [Link]

-

PMC. (n.d.). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Halogenation of Benzene. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]ethanol)

-

ACS Publications. (n.d.). Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air in Urban and Semi-Urban Areas in Toronto, Canada. Retrieved from [Link]

-

JKU ePUB. (n.d.). Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,4-Trimethyl-1-pentene. Retrieved from [Link]

-

PubMed. (2011, February 21). C-H activation of 2,4,6-triphenylphosphinine: unprecedented formation of cyclometalated [(P^C)Ir(III)] and [(P^C)Rh(III)] complexes. Retrieved from [Link]

-

ResearchGate. (2022, February 14). Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air in Urban and Semi-Urban Areas in Toronto, Canada. Retrieved from [Link]

-

MDPI. (2022, August 19). Assessment and Characterization of Alkylated PAHs in Selected Sites across Canada. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

-

BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

PubMed. (2020, October 21). Application of Trimethylgermanyl-Substituted Bisphosphine Ligands with Enhanced Dispersion Interactions to Copper-Catalyzed Hydroboration of Disubstituted Alkenes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Indene, 1,1,3-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]

-

NIH. (n.d.). 1H-Indene, 2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Retrieved from [Link]

-

tradeKorea.com. (n.d.). 2,4,6-Trimethyl-1H-indene. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene, 33704-59-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Trimethyl-indene Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

The indene framework, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Among its myriad derivatives, trimethyl-indene isomers have garnered significant interest due to their unique structural features and potential as precursors for complex molecular architectures. This guide provides a comprehensive exploration of the discovery, history, synthesis, and characterization of trimethyl-indene isomers. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the chemical landscape of these fascinating molecules. We will delve into the classical synthetic routes that paved the way for their initial discovery, examine modern synthetic methodologies that offer greater control and efficiency, and discuss the analytical techniques crucial for their separation and structural elucidation. Furthermore, we will explore the burgeoning interest in trimethyl-indene derivatives within the realm of drug discovery, highlighting their potential as bioactive agents.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The story of indene and its derivatives is intrinsically linked to the industrial revolution and the rise of coal tar chemistry. Indene (C₉H₈) itself was first isolated from coal tar fractions boiling between 175–185 °C in the late 19th century[1]. This crude source provided a complex mixture of aromatic compounds, and the initial challenge for chemists was the separation and identification of its individual components.

The early 20th century saw pioneering work in the synthesis of indene derivatives, which moved the field from simple isolation to targeted chemical construction. One of the foundational methods for creating the indene core structure is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to form 1-indanones, which can then be converted to indenes[2]. This classical approach laid the groundwork for accessing a variety of substituted indenes.

While a definitive, singular "discovery" of the first trimethyl-indene isomer is not prominently documented as a landmark event, their synthesis would have logically followed the development of general methods for alkylating indene and its precursors. Early synthetic chemists, armed with techniques like Grignard reactions and Friedel-Crafts alkylations, would have explored the introduction of methyl groups onto the indene scaffold. The inherent reactivity of the indene ring system, particularly at the C1 and C3 positions, would have led to the formation of various trimethylated isomers, presenting significant challenges in separation and characterization with the analytical tools of the era.

A pivotal moment in the history of indene synthesis was the work of W. H. Perkin Jr. and G. Révay, who in the late 19th century, extensively studied the synthesis of indene and its derivatives, contributing significantly to the fundamental understanding of their chemical behavior.

Navigating the Isomeric Landscape: Synthesis of Trimethyl-indenes

The synthesis of trimethyl-indene isomers presents a fascinating challenge in regioselectivity. The placement of the three methyl groups on the indene core can lead to a multitude of constitutional isomers. Here, we will explore some of the key synthetic strategies that have been employed to access these compounds.

Classical Approaches: Building upon Foundational Reactions

Early synthetic efforts likely relied on multi-step sequences starting from readily available materials. A hypothetical classical synthesis of a trimethyl-indene isomer might involve:

-

Friedel-Crafts Acylation: Reaction of a suitably methylated benzene derivative with a succinic anhydride derivative to introduce the necessary carbon framework.

-

Reduction and Cyclization: Subsequent reduction of the keto-acid and intramolecular Friedel-Crafts acylation to form a trimethyl-substituted indanone.

-

Conversion to Indene: Reduction of the indanone to the corresponding indanol, followed by dehydration to yield the trimethyl-indene.

The choice of starting materials and the sequence of reactions would dictate the final substitution pattern of the methyl groups on the indene ring.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary organic synthesis offers a more refined toolkit for the construction of polysubstituted indenes with greater control over the isomeric outcome. These methods often employ transition metal catalysis and offer milder reaction conditions and broader functional group tolerance.

2.2.1. Palladium-Catalyzed Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of indene derivatives. One notable approach involves the palladium-catalyzed carboannulation and arylation of propargylic carbonates with in situ generated organozinc compounds[3]. This method allows for the construction of highly substituted indenes in good to excellent yields under mild conditions[3].

2.2.2. Brønsted Acid-Catalyzed Cyclization

A Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides an efficient route to substituted indenes[1]. This method is attractive due to its operational simplicity and the use of a catalytic amount of a strong acid like trifluoromethanesulfonic acid[1].

2.2.3. Metal-Catalyzed Cycloisomerization

Air-stable metal salts, such as those of platinum and ruthenium, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes[1]. This reaction proceeds through the electrophilic activation of the alkyne, followed by interception by a benzylic C-H bond[1].

Experimental Protocol: A Representative Modern Synthesis of a Substituted Indene

The following protocol is a generalized representation of a palladium-catalyzed synthesis of a substituted indene derivative, which can be adapted for the synthesis of trimethyl-indene isomers.

| Step | Procedure | Rationale |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the alkyne (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.). | The inert atmosphere is crucial to prevent the degradation of the catalyst and reagents. The palladium catalyst is the key to the C-C bond formation, while the copper co-catalyst facilitates the Sonogashira coupling. |

| 2 | Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv.). | The solvent dissolves the reactants, and the base is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. |

| 3 | Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | Monitoring the reaction allows for the determination of the optimal reaction time and ensures the complete consumption of the starting materials. |

| 4 | Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. | Quenching stops the reaction and begins the workup process. |

| 5 | Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). | This separates the desired product from the aqueous layer. |

| 6 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. | These steps remove any remaining water and inorganic salts from the organic phase. |

| 7 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). | Column chromatography is a standard technique for purifying organic compounds based on their polarity. |

Diagram of a Generalized Palladium-Catalyzed Indene Synthesis Workflow

Caption: Generalized workflow for the synthesis of substituted indenes via palladium-catalyzed annulation.

The Analytical Challenge: Separation and Structural Elucidation

A significant hurdle in the study of trimethyl-indene isomers is their separation and the unambiguous determination of their structures. Due to their similar physical properties, mixtures of isomers can be challenging to resolve.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable techniques for the separation of trimethyl-indene isomers.

-

HPLC: Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and acetonitrile or methanol, can be effective for separating isomers with differing polarities. For less polar isomers, normal-phase HPLC with a silica or cyano-functionalized column and a non-polar mobile phase (e.g., hexane/ethyl acetate) may be more suitable[4][5][6].

-

GC: Capillary GC columns with various stationary phases (e.g., non-polar dimethylpolysiloxane or more polar polyethylene glycol) can provide excellent resolution of volatile trimethyl-indene isomers, often in conjunction with mass spectrometry for identification[7].

Diagram of Isomer Separation by Chromatography

Caption: Chromatographic techniques for the separation and identification of trimethyl-indene isomers.

Spectroscopic Characterization

Once isolated, the structural elucidation of each isomer relies heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity of the atoms in a molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the substitution pattern[8][9][10][11]. 2D NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between protons and carbons, especially in complex isomers.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and can offer clues about the structure of the molecule[12][13][14].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For trimethyl-indenes, the IR spectrum will show characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, and C=C bonds of the aromatic and cyclopentene rings.

Table 1: Key Spectroscopic Data for Representative Trimethyl-indene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |

| 1,1,3-Trimethyl-1H-indene [12] | C₁₂H₁₄ | 158.24 | Signals for gem-dimethyl group, one methyl group on the double bond, and aromatic protons. | Signals for quaternary carbons, methyl carbons, and aromatic carbons. |

| 1,2,3-Trimethyl-1H-indene [13] | C₁₂H₁₄ | 158.24 | Signals for three distinct methyl groups and aromatic protons. | Signals for three distinct methyl carbons and aromatic carbons. |

| 2,3-Dihydro-1,1,3-trimethyl-1H-indene [12] | C₁₂H₁₆ | 160.26 | Signals for gem-dimethyl group, one methyl group, methylene protons, and aromatic protons. | Signals for quaternary carbon, methyl carbons, methylene carbon, and aromatic carbons. |

Trimethyl-indenes in Drug Discovery: An Emerging Scaffold

The indene scaffold is a recurring motif in a number of biologically active compounds and approved drugs[15][16]. While specific FDA-approved drugs featuring a core trimethyl-indene structure are not yet prevalent, the broader class of indene derivatives has shown significant promise in various therapeutic areas, suggesting that trimethyl-indenes represent a valuable, yet underexplored, area for drug discovery.

Anticancer Activity

Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which contains an indene core, have been shown to possess anti-proliferative properties[17]. This has spurred interest in the synthesis of novel indene derivatives as potential anticancer agents[17]. Recently, a series of dihydro-1H-indene derivatives were designed and evaluated as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity against several cancer cell lines[14][18][19]. The substitution pattern on the indene ring is critical for this activity, and the introduction of methyl groups could be a viable strategy to modulate the potency and pharmacokinetic properties of these compounds.

Neurological Disorders

The rigid, bicyclic structure of the indene scaffold makes it an attractive template for the design of ligands for receptors in the central nervous system. For instance, indane and indole-based compounds have been investigated as inhibitors of β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.

Diagram of the Indene Scaffold in a Drug Discovery Context

Caption: The role of the trimethyl-indene scaffold in a typical drug discovery pipeline.

Conclusion and Future Outlook

The journey of trimethyl-indene isomers, from their conceptual origins in the rich milieu of coal tar chemistry to their synthesis via sophisticated modern methodologies, highlights the evolution of organic chemistry. While the historical record of their initial discovery is diffuse, the ongoing interest in substituted indenes for applications in drug discovery and materials science ensures that the chemistry of these isomers will continue to be an active area of research.